N-benzyl-4-ethylbenzamide
Description
N-Benzyl-4-ethylbenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol. This compound is structurally related to several benzamide analogs, differing primarily in substituents on the aromatic rings or the amide nitrogen.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31g/mol |
IUPAC Name |
N-benzyl-4-ethylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-2-13-8-10-15(11-9-13)16(18)17-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
VTAXGGINXFUGDN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Ethyl-N-phenylbenzamide (CAS 84270-05-3)
- Molecular Formula: C₁₅H₁₅NO (identical to N-benzyl-4-ethylbenzamide).
- Key Differences : The amide nitrogen is bonded to a phenyl group instead of a benzyl group.
- Synthetic Feasibility : High-yield synthesis routes (up to 97.3% ) are reported for this analog, suggesting that the phenyl substituent may reduce steric hindrance compared to the benzyl group in this compound .
N-(2-Nitrophenyl)-4-bromo-benzamide and 4MNB (4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide)
- Molecular Features : Bromo and nitro substituents introduce strong electron-withdrawing effects.
- Structural Parameters : Crystal structures of these analogs reveal two molecules per asymmetric unit, indicating dense packing that may enhance thermal stability compared to this compound .
- Reactivity : The nitro group increases electrophilicity, making these compounds more reactive in substitution reactions.
4-Ethoxy-N-(4-methylbenzyl)benzamide (CAS 346720-69-2)
- Molecular Formula: C₁₇H₁₉NO₂ (MW: 269.34 g/mol).
- Steric bulk from the methyl group may reduce rotational freedom .
N-(4-Diethylamino-1-methyl-butyl)-N-(4-methoxy-benzyl)-4-nitro-benzamide (CAS 356586-97-5)
- Molecular Formula : C₂₄H₃₃N₃O₄ (MW: 427.54 g/mol).
- Functional Groups: Nitro (electron-withdrawing), methoxy (electron-donating), and diethylamino (basic) groups create a push-pull electronic system. This complexity may confer unique spectroscopic or pharmacological properties absent in this compound .
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Structural Features : Incorporates a sulfamoyl group and benzothiazole ring.
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Accessibility : The phenyl-substituted analog (4-ethyl-N-phenylbenzamide) demonstrates superior synthetic yields, likely due to reduced steric demands compared to the benzyl group .
- Electronic Modulation : Nitro and bromo substituents (e.g., in compounds) enhance electrophilicity, making these analogs more reactive in cross-coupling reactions.
- Solubility and Bioactivity : Sulfamoyl and benzothiazole groups () may improve solubility or target affinity, suggesting avenues for pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
